molecular formula C17H19FN6O2 B12166058 N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B12166058
M. Wt: 358.4 g/mol
InChI Key: FNIBIHXNNMXBEN-UHFFFAOYSA-N
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Description

This compound belongs to a class of piperazine carboxamides featuring a 2-fluorophenylamino group linked via an oxoethyl chain to a piperazine ring substituted with a pyrimidin-2-yl moiety. While direct biological data for this specific compound are absent in the provided evidence, its structural analogs (e.g., BRAF/HDAC inhibitors in –2 and local anesthetics in ) suggest therapeutic relevance in oncology and neurology.

Properties

Molecular Formula

C17H19FN6O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-(2-fluoroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H19FN6O2/c18-13-4-1-2-5-14(13)22-15(25)12-21-17(26)24-10-8-23(9-11-24)16-19-6-3-7-20-16/h1-7H,8-12H2,(H,21,26)(H,22,25)

InChI Key

FNIBIHXNNMXBEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl amine derivative, followed by the introduction of the oxoethyl group. The final step involves the coupling of the pyrimidinyl group with the piperazine ring under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted piperazine and pyrimidinyl compounds.

Scientific Research Applications

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context

Biological Activity

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H19FN6O2
  • Molecular Weight : 358.4 g/mol
  • Structural Features : The structure includes a fluorophenyl group, a piperazine ring, and a pyrimidinyl moiety, contributing to its unique reactivity and biological interactions.

Preliminary studies indicate that this compound may interact with various biological targets, such as enzymes and receptors. The proposed mechanism involves modulation of these targets, potentially leading to therapeutic effects in treating diseases.

Antipsychotic Potential

Research has shown that derivatives of piperazine compounds exhibit significant activity in modulating dopaminergic pathways. For instance, compounds similar to this compound have been evaluated for their potential as atypical antipsychotic agents. A notable compound from this series demonstrated effective inhibition of conditioned avoidance responding in animal models without inducing catalepsy or significant sedation .

Antimicrobial Activity

The compound's structural similarities with known antimicrobial agents suggest potential antibacterial and antifungal properties. Studies have highlighted that modifications in the piperazine ring can enhance antibacterial activity against various pathogens, indicating that this compound may also possess similar efficacy .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antipsychotic Activity Compound derivatives showed low propensity for causing extrapyramidal side effects while effectively modulating dopaminergic activity .
Antimicrobial Testing Exhibited promising antibacterial properties with MIC values comparable to established antimicrobial agents .
Binding Affinity Studies Investigations into receptor binding affinities revealed significant interactions with specific targets, suggesting therapeutic potential in various disorders.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s key structural elements include:

  • Piperazine-1-carboxamide backbone : Facilitates hydrogen bonding and conformational flexibility.
  • Pyrimidin-2-yl substituent : Enhances binding to enzymatic targets (e.g., kinases) via π-π stacking and hydrogen bonding.
  • 2-Fluorophenyl group: Improves metabolic stability and lipophilicity compared to non-fluorinated analogs.

Key Findings from Comparative Analysis

Synthetic Efficiency :

  • Analogs like 5e () achieved high yields (84%) via ultrasound-assisted synthesis, suggesting that similar methods could optimize the target compound’s production .
  • In contrast, piperazine derivatives in required conventional synthesis with moderate yields (49–70%) .

Biological Activity: Local Anesthesia: Compounds such as 4a () demonstrated surface and infiltrative anesthetic effects in animal models, attributed to their piperazine-carboxamide backbone and aryl substituents . Anticancer Potential: BRAF/HDAC dual inhibitors (–2) highlight the role of pyrimidine-thiazole hybrids in targeting oncogenic pathways, though the target compound’s pyrimidine-piperazine core may offer distinct selectivity .

The 3-trifluoromethylphenyl analog () exhibits even greater hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Structural Modifications and Target Selectivity :

  • Replacing pyrimidine with methylsulfonyl carbodithioate (as in 5e ) alters electronic properties, favoring interactions with sulfur-binding enzymes .
  • Piperazine substitution with pyridin-2-yl (as in ’s BAY 57-1293) or phenyl groups () modulates steric bulk and target affinity .

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